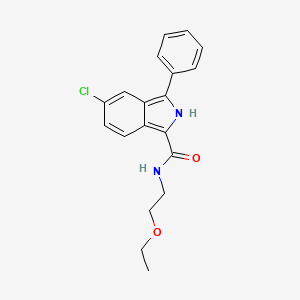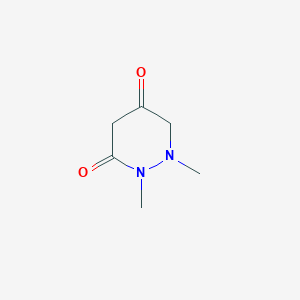
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione: is an organic compound belonging to the class of dihydropyridazines. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 2 of the dihydropyridazine ring, and two carbonyl groups at positions 3 and 5. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones. For instance, the reaction of 1,2-dimethylhydrazine with 1,3-diketones under acidic or basic conditions can yield the desired compound. The reaction typically requires controlled temperatures and may involve catalysts to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of solvents, is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: The methyl groups and carbonyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Pyridazine derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted pyridazine compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-dimethyldihydropyridazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:
1,2-Dimethylpyridazine-3,5-dione: Lacks the dihydro structure, leading to different chemical and biological properties.
1,2-Dimethyl-4,5-dihydropyridazine-3,6-dione: Similar structure but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and carbonyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
1,2-dimethyldiazinane-3,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-7-4-5(9)3-6(10)8(7)2/h3-4H2,1-2H3 |
InChI-Schlüssel |
QEQNSZOWZWFPKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)CC(=O)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


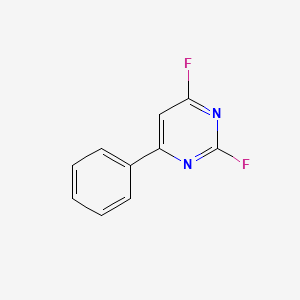
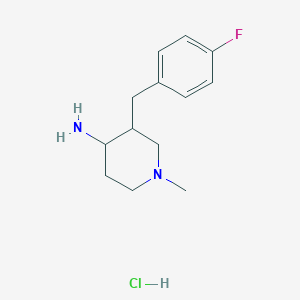
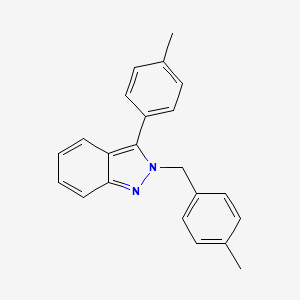
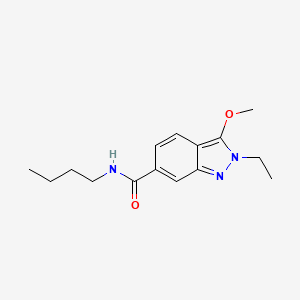
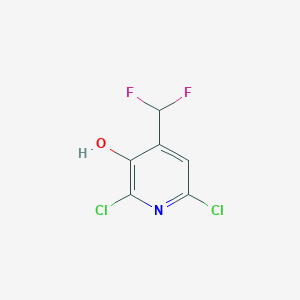
![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)
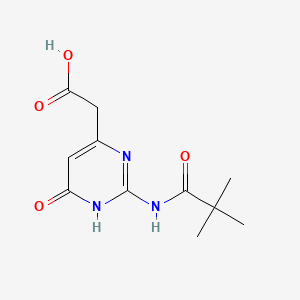


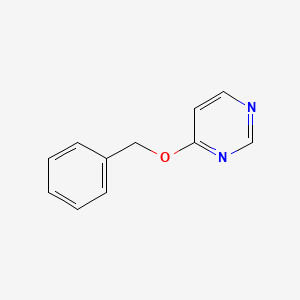
![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)
